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Compound of Interest

Compound Name:
3-Isoamyl-6-methyl-2-heptyl

myristate

Cat. No.: B3030217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isoamyl-6-methyl-2-heptyl
myristate, a complex fatty acid ester. Due to the compound's specificity, this document

combines data from chemical supplier specifications with plausible, detailed experimental

protocols derived from established organic chemistry principles for its synthesis and analysis.

Information regarding its functional applications is based on the known properties of analogous

long-chain fatty acid esters used in the pharmaceutical and cosmetic industries.

Chemical Identity and Properties
3-Isoamyl-6-methyl-2-heptyl myristate is the ester formed from myristic acid (tetradecanoic

acid) and the highly branched secondary alcohol, 3-isoamyl-6-methyl-2-heptanol. Its structure

lends it significant lipophilicity, making it suitable for use as an emollient, solvent, and vehicle in

various formulations.

Synonyms:

3-Isoamyl-6-methyl-2-heptyl Tetradecanoate

2-Isopentyl-1,5-dimethylhexyl Tetradecanoate

Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester
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Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

Physicochemical Data
The quantitative properties of 3-Isoamyl-6-methyl-2-heptyl myristate are summarized below.

Data is compiled from commercially available sources.

Property Value Reference(s)

CAS Number 88332-30-3 [General]

Molecular Formula C₂₇H₅₄O₂ [General]

Molecular Weight 410.73 g/mol [General]

Appearance
Colorless to almost colorless

liquid
[General]

Purity (by GC) >95.0% [General]

Density 0.850 g/cm³ [General]

Refractive Index 1.450 [General]

Experimental Protocols
Detailed experimental data for 3-Isoamyl-6-methyl-2-heptyl myristate is not extensively

available in peer-reviewed literature. Therefore, the following sections provide detailed,

plausible experimental protocols for its synthesis and characterization based on standard,

widely accepted organic chemistry methodologies.

Proposed Synthesis Workflow
The synthesis of 3-Isoamyl-6-methyl-2-heptyl myristate can be logically approached as a

two-stage process:

Stage 1: Grignard Synthesis of the Alcohol Precursor. Synthesis of the novel secondary

alcohol, 3-isoamyl-6-methyl-2-heptanol, via a Grignard reaction.
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Stage 2: Fischer Esterification. Reaction of the synthesized alcohol with myristic acid to form

the final ester product.

Stage 1: Alcohol Synthesis (Grignard Reaction)

Stage 2: Ester Synthesis (Fischer Esterification)

Isovaleraldehyde

Grignard Addition
(Anhydrous Ether, 0°C to RT)

sec-Butylmagnesium bromide
(Grignard Reagent)

Acidic Workup
(aq. NH4Cl)

3-Isoamyl-6-methyl-2-heptanol
(Alcohol Precursor)

Esterification
(Toluene, Reflux with Dean-Stark)

Alcohol Intermediate

Myristic Acid H₂SO₄ (catalyst)

Neutralization & Purification
(Wash, Column Chromatography)

3-Isoamyl-6-methyl-2-heptyl myristate
(Final Product)
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Proposed two-stage synthesis workflow.

Protocol 1: Synthesis of 3-Isoamyl-6-methyl-2-heptanol
This protocol describes a plausible Grignard reaction to form the required secondary alcohol.

Materials:

Magnesium turnings

Iodine (crystal)

2-Bromobutane

Isovaleraldehyde (3-methylbutanal)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard reflux and distillation glassware (flame-dried)

Procedure:

Grignard Reagent Preparation:

Place magnesium turnings (1.1 eq.) and a small crystal of iodine in a flame-dried, three-

necked flask under an inert atmosphere (Nitrogen or Argon).

Add anhydrous diethyl ether to cover the magnesium.

Prepare a solution of 2-bromobutane (1.0 eq.) in anhydrous diethyl ether in a dropping

funnel.
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Add a small amount of the 2-bromobutane solution to the magnesium. Initiation is

indicated by the disappearance of the iodine color and gentle bubbling. If needed, gently

warm the flask.

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that

maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure

complete formation of sec-butylmagnesium bromide.

Reaction with Aldehyde:

Cool the Grignard reagent solution to 0°C in an ice bath.

Add a solution of isovaleraldehyde (1.0 eq.) in anhydrous diethyl ether to the dropping

funnel.

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the

temperature below 10°C.

After addition is complete, allow the mixture to warm to room temperature and stir for 2

hours.

Work-up and Purification:

Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of

saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the

aqueous layer twice with diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

Purify the crude alcohol product by vacuum distillation.

Protocol 2: Fischer Esterification
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This protocol details the acid-catalyzed esterification of the synthesized alcohol with myristic

acid.

Materials:

3-Isoamyl-6-methyl-2-heptanol (from Protocol 2.2)

Myristic acid

Toluene

Concentrated sulfuric acid (H₂SO₄)

5% aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄)

Dean-Stark apparatus, reflux condenser, and standard glassware

Procedure:

Reaction Setup:

In a round-bottom flask, combine 3-isoamyl-6-methyl-2-heptanol (1.0 eq.), myristic acid

(1.1 eq.), and toluene (as solvent).

Attach a Dean-Stark trap and reflux condenser.

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2% of the molar quantity

of the alcohol).

Esterification:

Heat the mixture to reflux. Water will be formed during the reaction and collected in the

Dean-Stark trap, driving the equilibrium towards the ester product.
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Monitor the reaction progress by TLC or by observing the cessation of water collection

(typically 4-8 hours).

Work-up and Purification:

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% NaHCO₃

solution (to neutralize the acid catalyst), and finally with brine.

Dry the organic layer over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure to remove the toluene.

Purify the crude ester via vacuum distillation or column chromatography on silica gel to

yield the final product.
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Reaction mechanism of Fischer Esterification.
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Analytical Characterization (Expected Results)
While specific spectral data for this compound is not publicly available, the following represents

the expected results from standard analytical techniques based on its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
Expected Retention Time: On a standard non-polar GC column (e.g., DB-5ms), the ester

would have a long retention time due to its high molecular weight (410.73 g/mol ) and high

boiling point.

Expected Mass Spectrum: The mass spectrum would not likely show a prominent molecular

ion peak (m/z = 410.7). Key fragmentation patterns would include:

A peak corresponding to the myristoyl cation [CH₃(CH₂)₁₂CO]⁺ at m/z = 211.

Peaks resulting from the loss of the alkoxy group.

A series of peaks separated by 14 Da, characteristic of the fragmentation of the long alkyl

chains.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this aliphatic ester would be characterized by several strong absorptions.

Wavenumber (cm⁻¹) Vibration Type Expected Appearance

~2955-2850 C-H (Alkyl) Stretch Strong, sharp peaks

~1740-1735 C=O (Ester Carbonyl) Stretch Very Strong, sharp peak

~1465 C-H (Alkyl) Bend Medium peak

~1250-1150 C-O (Ester) Stretch Strong peak

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):

~2.2-2.3 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
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~4.8-5.0 ppm (multiplet): The single proton on the carbon bearing the oxygen (-CH(R)-O-).

This downfield shift is characteristic of a proton attached to a carbon bonded to an ester

oxygen.

~1.2-1.6 ppm (broad multiplet): A large integral representing the many methylene (-CH₂-)

protons in the long myristate and heptyl chains.

~0.8-0.9 ppm (multiplets/doublets/triplets): Several overlapping signals for the terminal

methyl (-CH₃) groups of the isoamyl, methyl, and heptyl moieties.

¹³C NMR (Expected Chemical Shifts):

~173-174 ppm: Carbonyl carbon of the ester group.

~70-75 ppm: Carbon attached to the ester oxygen (-CH-O-).

~14-35 ppm: A series of peaks corresponding to the numerous sp³ hybridized carbons in the

alkyl chains.

Applications in Drug Development and Formulation
While this specific ester is not widely cited in pharmaceutical literature, its structural class—

long-chain, branched fatty acid esters—is well-established in topical and transdermal drug

delivery. Its primary functions would be as a multifunctional excipient.

Role as an Emollient and Vehicle
In topical formulations like creams and lotions, 3-Isoamyl-6-methyl-2-heptyl myristate acts as

an emollient. Its large, non-polar structure allows it to form a thin, occlusive film on the skin,

which helps to reduce transepidermal water loss (TEWL) and improve skin hydration. Its liquid

nature and lipophilicity make it an excellent solvent and vehicle for dissolving or dispersing

lipophilic active pharmaceutical ingredients (APIs).

Mechanism as a Skin Penetration Enhancer
Fatty acid esters are known to enhance the penetration of APIs through the stratum corneum,

the skin's primary barrier. The mechanism involves the temporary and reversible disruption of

the highly ordered lipid lamellae within the stratum corneum. The long, flexible alkyl chains of
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the ester can intercalate between the skin's own lipids (ceramides, cholesterol, fatty acids),

increasing their fluidity. This creates more permeable pathways, allowing the API to diffuse

more readily into the deeper layers of the epidermis.

Mechanism of Emollient & Penetration Enhancement

Formulation Application

Action on Skin Barrier (Stratum Corneum)

Resulting Effects

Topical Cream / Lotion

3-Isoamyl-6-methyl-2-heptyl myristate
(Excipient)

Lipophilic API

Intercalation & Fluidization
of Lipid Bilayers

Disrupts Barrier

Reduced Water Loss
(Emollience / Occlusion)

Forms Film

Enhanced API Diffusion
into Epidermis

Delivered API

Stratum Corneum
(Ordered Lipid Lamellae)

Increased Permeability
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Functional role in topical formulations.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isoamyl-6-methyl-2-
heptyl Myristate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030217#synonyms-for-3-isoamyl-6-methyl-2-heptyl-
myristate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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